molecular formula C20H22N2O3 B11512837 (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone

(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone

Cat. No.: B11512837
M. Wt: 338.4 g/mol
InChI Key: YLEAUZRUDYETMU-UHFFFAOYSA-N
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Description

(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further connected to a tolyl group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a cyclization reaction with formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the benzo[d][1,3]dioxole derivative with piperazine in the presence of a suitable base.

    Coupling with m-Tolyl Methanone: The final step involves coupling the piperazine derivative with m-tolyl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanone bridge, converting it to a secondary alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of antitumor agents. Studies have indicated that derivatives of this compound exhibit potent growth inhibition properties against certain cancer cell lines .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety, piperazine ring, and m-tolyl group in (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone provides distinct chemical and biological properties. This specific arrangement allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H22N2O3/c1-15-3-2-4-17(11-15)20(23)22-9-7-21(8-10-22)13-16-5-6-18-19(12-16)25-14-24-18/h2-6,11-12H,7-10,13-14H2,1H3

InChI Key

YLEAUZRUDYETMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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